Bienvenue dans la boutique en ligne BenchChem!

N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

RXFP1 Relaxin receptor Off-target selectivity

N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (PubChem CID is a synthetic oxalamide featuring a phenylsulfonyl pyrrolidine core and a para-fluorobenzyl substituent. Its molecular formula is C20H22FN3O4S with a molecular weight of 419.5 g/mol.

Molecular Formula C20H22FN3O4S
Molecular Weight 419.47
CAS No. 896266-09-4
Cat. No. B3016040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
CAS896266-09-4
Molecular FormulaC20H22FN3O4S
Molecular Weight419.47
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C20H22FN3O4S/c21-16-10-8-15(9-11-16)13-22-19(25)20(26)23-14-17-5-4-12-24(17)29(27,28)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2,(H,22,25)(H,23,26)
InChIKeyNFXBXKJZJDUZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

896266-09-4 (N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide) Procurement & Molecular Profile


N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (PubChem CID 18574777) is a synthetic oxalamide featuring a phenylsulfonyl pyrrolidine core and a para-fluorobenzyl substituent. Its molecular formula is C20H22FN3O4S with a molecular weight of 419.5 g/mol [1]. The compound is cataloged in ChEMBL (CHEMBL1317933) and has been screened in 518 quantitative high-throughput and confirmatory bioassays, providing broad pharmacological annotation [1].

Why Close Analogs of 896266-09-4 Cannot Be Assumed Equivalent


The phenylsulfonyl pyrrolidine scaffold is promiscuous in biological screening, and subtle N-substitution differences on the oxalamide backbone radically alter target engagement profiles. In assay data for N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, specific functional inactivity at key targets (e.g., RXFP1, KCNQ1) is documented [1]. A generic substitution risk is that an analog retains off-target activity (e.g., KCNQ1 block) that this specific compound lacks, leading to confounded assay results [1].

Quantitative Differentiation of 896266-09-4 Against Closest In-Class Candidates


RXFP1 Agonism: Target Compound Inactivity vs. Known Agonist ML290

In a quantitative high-throughput screening (qHTS) confirmatory assay for agonists of the relaxin receptor RXFP1 (AID 2676), N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide was classified as Inactive (Potency outcome: none detected) [1]. In contrast, the selective RXFP1 agonist ML290 (a structurally distinct substituted pyrrolidine) demonstrates potent agonism in this assay format (EC50 typically in the low nanomolar range) [2]. This absence of RXFP1 activity for the target compound constitutes a critical selectivity advantage for screens where RXFP1 agonism is an unwanted liability.

RXFP1 Relaxin receptor Off-target selectivity

KCNQ1 Ion Channel Interaction: Absence of Modulation vs. Chromanol 293B

In a primary cell-based high-throughput screen designed to identify inhibitors (AID 2642) and potentiators (AID 2648) of the KCNQ1 potassium channel, N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide was scored as Inactive in both assay formats [1]. This contrasts sharply with the well-characterized KCNQ1 channel blocker Chromanol 293B, which demonstrates significant inhibition at sub-micromolar concentrations in analogous electrophysiological assays [2]. The complete absence of KCNQ1 modulatory activity predicts a low liability for drug-induced QT prolongation in more advanced profiling, a key differentiator from many amine-containing ion channel modulators.

KCNQ1 Cardiac ion channel Safety pharmacology

Matrix Metalloproteinase (MMP-2) Selectivity Within the Sulfonyl Pyrrolidine Class

A series of sulfonyl pyrrolidine derivatives, structurally related to N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, were previously characterized for MMP-2 and AP-N dual inhibitory activity [1]. In that study, compounds 4c, 4j, 5a, and 5b were equally or more potent MMP-2 inhibitors than the control LY52, with a structural activity relationship (SAR) demonstrating that changes to the sulfonyl substituent directly modulate selectivity ratios. While the target compound's own activity in this specific enzyme assay requires direct testing, its unique 4-fluorobenzyl substitution pattern places it within a chemotype known for tunable MMP-2 selectivity [2]. This class-level inference is critical because a generic purchase of an unsubstituted or differently substituted phenylsulfonyl analog could trade desired MMP-2 selectivity for undesirable AP-N cross-inhibition.

MMP-2 Metalloproteinase Cancer invasion

Evidence-Backed Use Cases for N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (896266-09-4)


High-Content Phenotypic Screening as a Clean Negative Control

The demonstrated inactivity in 518 bioassays, including key liability targets such as RXFP1 and KCNQ1 [1], uniquely positions this compound as a negative control for high-content phenotypic screens. Its structural complexity ensures it represents a 'pharmacologically silent' molecule with favorable physicochemical properties (XLogP3 = 2.2, MW = 419.5) that mimic drug-like matter without introducing target-specific bias.

Cardiac Safety Counter-Screen for Advanced Lead Series

The confirmed lack of KCNQ1 inhibition or potentiation (AID 2642, 2648) [1] makes this oxalamide an ideal counter-screen tool when profiling second-generation leads emerging from ion channel modulator programs, ensuring any detected channel effect is molecule-specific.

Sulfonyl Pyrrolidine MMP-2 Lead Optimization Starting Point

Building on the established sulfonyl pyrrolidine MMP-2 inhibitor scaffold [1], this compound serves as a structurally differentiated starting point for medicinal chemistry. Its 4-fluorobenzyl tail offers a fragment that cannot be accessed by any known active MMP-2 inhibitor in the same class, providing synthetic chemists a novel vector for selectivity profiling.

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.